Cas no 14918-39-9 (2,7-Naphthalenedisulfonicacid,3,6-bis[2-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)diazenyl]-4,5-dihydroxy-)
14918-39-9 structure
Product Name:2,7-Naphthalenedisulfonicacid,3,6-bis[2-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)diazenyl]-4,5-dihydroxy-
Numero CAS:14918-39-9
MF:C32H28N8O10S2
MW:748.742323875427
CID:142701
PubChem ID:135449787
Update Time:2025-04-19
2,7-Naphthalenedisulfonicacid,3,6-bis[2-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)diazenyl]-4,5-dihydroxy- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2,7-Naphthalenedisulfonicacid,3,6-bis[2-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)diazenyl]-4,5-dihydroxy-
- 3,6-Bis(4-antipyrylazo)-4,5-dihydroxy-2,7-naphthalenedisulfonic acid disodium salt
- ANTIPYRYLAZO III INDICATOR
- (3E,6E)-3,6-bis[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)hydrazinylidene]-4,5-dioxonaphthalene-2,7-disulfonic acid
- Antipyrylazo III
- Einecs 238-988-2
- Bis(4-antipyrylazo)-4,5-dihydroxy-2,7-naphthalenedisulfonic acid
- 3,6-BIS[4-ANTIPYRYLAZO]-4,5-DIHYDROXY-2,7-NAPHTHALENEDISULFONIC ACID DISODIUM SALT
- 3,6-Bis((2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)azo)-4,5-dihydroxynaphthalene-2,7-disulphonic acid
- 3,6-bis[(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)azo]-4,5-dihydroxynaphthalene-2,7-disulphonic acid
- 14918-39-9
- UNII-H378L7UI14
- NS00052771
- Q27279581
- 3,6-bis[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)diazenyl]-4,5-dihydroxynaphthalene-2,7-disulfonic acid
- 3,6-BIS((ANTIPYRINE)AZO)-4,5-DIHYDROXY-2,7-NAPHTHALENE DISULFONIC ACID
- H378L7UI14
- 2,7-NAPHTHALENEDISULFONIC ACID, 3,6-BIS(ANTIPYRINYLAZO)-4,5-DIHYDROXY-
- 3,6-Bis[2-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)diazenyl]-4,5-dihydroxy-2,7-naphthalenedisulfonic acid
- 2,7-NAPHTHALENEDISULFONIC ACID, 3,6-BIS(2-(2,3-DIHYDRO-1,5-DIMETHYL-3-OXO-2-PHENYL-1H-PYRAZOL-4-YL)DIAZENYL)-4,5-DIHYDROXY-
- DIANTIPYRYLAZO
- ANTIPYRINE S
- 2,7-NAPHTHALENEDISULFONIC ACID, 3,6-BIS((2,3-DIHYDRO-1,5-DIMETHYL-3-OXO-2-PHENYL-1H-PYRAZOL-4-YL)AZO)-4,5-DIHYDROXY-
- DTXSID901104731
- SCHEMBL17580602
-
- Inchi: 1S/C32H28N8O10S2/c1-17-25(31(43)39(37(17)3)20-11-7-5-8-12-20)33-35-27-22(51(45,46)47)15-19-16-23(52(48,49)50)28(30(42)24(19)29(27)41)36-34-26-18(2)38(4)40(32(26)44)21-13-9-6-10-14-21/h5-16,41-42H,1-4H3,(H,45,46,47)(H,48,49,50)/b35-33+,36-34+
- Chiave InChI: SZVOKPKIXYMQHL-LBYUQGKWSA-N
- Sorrisi: S(C1C=C2C=C(C(=C(C2=C(C=1/N=N/C1C(N(C2C=CC=CC=2)N(C)C=1C)=O)O)O)/N=N/C1C(N(C2C=CC=CC=2)N(C)C=1C)=O)S(=O)(=O)O)(=O)(=O)O
Proprietà calcolate
- Massa esatta: 792.10100
- Massa monoisotopica: 748.137
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 4
- Conta accettatore di obbligazioni idrogeno: 16
- Conta atomi pesanti: 52
- Conta legami ruotabili: 8
- Complessità: 1940
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 2
- Conto stereocenter di bond non definito: 0
- Carica superficiale: 0
- Conta Tautomer: 17
- XLogP3: 2.5
- Superficie polare topologica: 256A^2
Proprietà sperimentali
- Colore/forma: Cristalli luminescenti verdi grigiastri
- Densità: 1.63
- Punto di ebollizione: °Cat760mmHg
- Punto di infiammabilità: °C
- Indice di rifrazione: 1.751
- PSA: 274.92000
- LogP: 6.64720
- Solubilità: Solubile in acqua, insolubile in benzene e tetracloruro di carbonio
2,7-Naphthalenedisulfonicacid,3,6-bis[2-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)diazenyl]-4,5-dihydroxy- Informazioni sulla sicurezza
- WGK Germania:3
- Istruzioni di sicurezza: S22; S24/25
2,7-Naphthalenedisulfonicacid,3,6-bis[2-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)diazenyl]-4,5-dihydroxy- Letteratura correlata
-
Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
-
Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
-
Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
-
J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
-
Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
14918-39-9 (2,7-Naphthalenedisulfonicacid,3,6-bis[2-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)diazenyl]-4,5-dihydroxy-) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Hangzhou Cedareal Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
烟台朗裕新材料科技有限公司
Membro d'oro
CN Fornitore
Reagenti
Nanjing Jubai Biopharm
Membro d'oro
CN Fornitore
Grosso
上海嵘奥生物技术有限公司
Membro d'oro
CN Fornitore
Reagenti
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti